molecular formula C14H10Br2N2O2 B12335944 4-bromo-N-(4-bromobenzoyl)benzohydrazide

4-bromo-N-(4-bromobenzoyl)benzohydrazide

Cat. No.: B12335944
M. Wt: 398.05 g/mol
InChI Key: HTZGNQIDQVOHJD-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) and Benzohydrazide (B10538) Chemistry

Hydrazine derivatives, particularly hydrazides, are a cornerstone in organic synthesis and medicinal chemistry. mdpi.comhygeiajournal.comnih.gov Hydrazides possess the functional group R-CONHNH2 and are valuable precursors for synthesizing a wide array of heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles, many of which exhibit significant biological activity. nih.govresearchgate.netingentaconnect.com Benzohydrazides, a subclass of hydrazides, feature a benzene (B151609) ring attached to the acylhydrazide moiety (C6H5CONHNH2). thepharmajournal.com They serve as important pharmacophores and lead compounds in drug discovery, with derivatives showing a broad spectrum of biological effects, including antibacterial, antifungal, and anticancer properties. thepharmajournal.combiointerfaceresearch.com

The reactivity of the hydrazide group, particularly its ability to undergo condensation reactions with carbonyl compounds to form hydrazones, makes it a versatile tool for chemists. mdpi.com The compound 4-bromo-N-(4-bromobenzoyl)benzohydrazide is a diacylhydrazine, meaning it is symmetrically acylated. N,N'-diacylhydrazines are typically synthesized through methods such as the coupling of acyl chlorides with carbohydrazides or the reaction of hydrazine hydrate (B1144303) with carboxylic acids. researchgate.netingentaconnect.combenthamdirect.com These compounds are not only synthetic intermediates but also exhibit biological activities themselves. researchgate.netbohrium.com

Significance of Halogenated Aromatic Hydrazides in Contemporary Research

The incorporation of halogen atoms, such as bromine, into aromatic structures is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of molecules. researchgate.nettutorchase.comnih.gov Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. tutorchase.comnih.gov An increase in lipophilicity can improve a compound's ability to cross biological membranes. tutorchase.com

Furthermore, halogens can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor, through the formation of stable halogen bonds. tutorchase.com This can lead to increased potency and selectivity. The presence of a halogen can also improve the metabolic stability of a drug by making it less susceptible to enzymatic degradation, thereby prolonging its duration of action. tutorchase.com A significant number of drugs approved for clinical use contain at least one halogen atom, underscoring the importance of this chemical modification in drug design. nih.govnih.gov In the context of hydrazides, halogenated aromatic derivatives are actively being investigated for a range of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects. hygeiajournal.comnih.gov

Overview of Research Trajectories for this compound

Research involving this compound and related N,N'-diacylhydrazines follows several key trajectories. A primary area of investigation is in the field of agriculture, where diacylhydrazines have been successfully developed as a class of insecticides. mdpi.com Compounds like tebufenozide (B1682728) and methoxyfenozide (B170004) act as ecdysone (B1671078) receptor agonists, disrupting the normal molting process in insects, while exhibiting low toxicity to vertebrates. mdpi.com

In medicinal chemistry, these compounds serve as valuable scaffolds for the synthesis of novel heterocyclic compounds with potential therapeutic applications. researchgate.netingentaconnect.com The diacylhydrazine structure can be cyclized to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known to possess a wide range of biological activities. researchgate.net Furthermore, studies on bromo-substituted hydrazide and hydrazone derivatives have revealed promising antibacterial, antidiabetic, and anticonvulsant properties, suggesting that this compound could be a precursor or an active agent in these areas. nih.govresearchgate.net The research focus is on synthesizing new derivatives and evaluating their biological efficacy and structure-activity relationships. nih.gov

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and its primary precursor, 4-bromobenzohydrazide (B182510).

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Name 4-bromo-N'-(4-bromobenzoyl)benzohydrazide echemi.com
Synonyms 1,2-Bis(4-bromobenzoyl)hydrazine
CAS Number 69673-99-0 echemi.com
Molecular Formula C14H10Br2N2O2 echemi.com
Molecular Weight 398.05 g/mol echemi.com
Exact Mass 397.90885 g/mol echemi.com

Interactive Data Table: Properties of 4-bromobenzohydrazide

PropertyValueReference
Chemical Name 4-bromobenzohydrazide nih.gov
CAS Number 5933-32-4 nih.gov
Molecular Formula C7H7BrN2O nih.gov
Molecular Weight 215.05 g/mol nih.gov
Appearance Light beige powder
Melting Point 165-167 °C

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation reaction of two key precursors: 4-bromobenzohydrazide and 4-bromobenzoyl chloride. The reaction involves the coupling of the acyl chloride with the carbohydrazide (B1668358). ingentaconnect.com

The general synthetic route for N,N'-diacylhydrazines involves reacting a carbohydrazide with an acyl chloride. researchgate.net For the title compound, this involves dissolving 4-bromobenzohydrazide in a suitable solvent, such as N,N-dimethylformamide, and then adding 4-bromobenzoyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature.

Characterization of the resulting product, this compound, would be confirmed using standard analytical techniques. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic functional groups (such as N-H and C=O stretching vibrations), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure and confirm the arrangement of protons and carbon atoms in the molecule. researchgate.net Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Structural Analysis

While a specific crystal structure determination for this compound is not widely published, analysis of closely related halogenated benzohydrazide derivatives provides significant insight into its likely molecular geometry. X-ray crystallography studies on compounds like (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide reveal key structural features. researchgate.net

These molecules typically exhibit a largely planar conformation, although there can be a dihedral angle between the two aromatic rings. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, forming chains or more complex networks within the crystal lattice. researchgate.net In this compound, the two bromophenyl rings are expected to be the dominant structural features. The analysis of large structural databases, such as the Cambridge Structural Database (CSD), reveals that diaryl-based molecular structures can adopt a wide array of geometries. nih.gov

Biological and Pharmacological Research

The biological potential of this compound is inferred from the extensive research on related halogenated hydrazides and hydrazones. The presence of two bromophenyl moieties suggests that the compound could exhibit enhanced biological activity compared to its non-halogenated counterparts. tutorchase.com

Derivatives of bromo-hydrazides have been evaluated for various biological activities. For instance, certain bromo-hydrazide derivatives have shown potential as antibacterial and antidiabetic agents. researchgate.net Other studies have focused on hydrazone derivatives of 4-bromobenzohydrazide, which have been synthesized and tested for anticonvulsant activity, with some compounds showing promising results in preclinical models. nih.gov The rationale behind this research is that the combination of the hydrazone linkage and the halogenated aromatic ring can lead to potent interactions with biological targets. nih.gov Given these findings, this compound is a candidate for screening in various biological assays to explore its potential as an antibacterial, anticonvulsant, anticancer, or anti-inflammatory agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10Br2N2O2

Molecular Weight

398.05 g/mol

IUPAC Name

4-bromo-N-(4-bromobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)18(17)14(20)10-3-7-12(16)8-4-10/h1-8H,17H2

InChI Key

HTZGNQIDQVOHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(=O)C2=CC=C(C=C2)Br)N)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Historical Development of Synthetic Routes for 4-bromo-N-(4-bromobenzoyl)benzohydrazide

The historical synthesis of N,N'-diaroylhydrazines, including this compound, is rooted in the foundational principles of amide bond formation. The most common and enduring method involves the reaction of a carbohydrazide (B1668358) with an acyl chloride. bohrium.com This approach, known for its reliability and high efficiency, has been a cornerstone of hydrazide chemistry for decades. Another classical route involves the direct reaction of hydrazine (B178648) hydrate (B1144303) with carboxylic acids, although this often requires harsher conditions. researchgate.net The dimerization of carbohydrazides has also been reported as a method for creating symmetrical N,N'-diacylhydrazines. bohrium.comresearchgate.net These early methods established the groundwork for the more refined contemporary strategies used today.

Contemporary Synthetic Strategies for this compound

Modern synthetic approaches aim to improve upon classical methods by enhancing efficiency, reducing steps, and minimizing environmental impact.

The most prevalent and reliable method for synthesizing this compound remains the coupling of two key precursors: 4-bromobenzohydrazide (B182510) and 4-bromobenzoyl chloride. chemicalbook.comsigmaaldrich.com This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemicalbook.com This method has been reported to produce the target compound in high yields, reaching up to 98%. chemicalbook.com The precursor, 4-bromobenzohydrazide, is itself synthesized from the corresponding ester (e.g., methyl or ethyl 4-bromobenzoate) by refluxing with hydrazine hydrate in an alcohol solvent. nih.gov

Table 1: Precursors and Reagents for Conventional Synthesis

Role Compound Name CAS Number Molecular Formula
Precursor 1 4-Bromobenzohydrazide 5933-32-4 C₇H₇BrN₂O
Precursor 2 4-Bromobenzoyl chloride 586-75-4 C₇H₄BrClO
Base Triethylamine 121-44-8 C₆H₁₅N

Note: This table contains interactive data.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles are readily applicable. For instance, one could envision the synthesis of 4-bromobenzohydrazide from its ester and hydrazine, followed by the direct addition of 4-bromobenzoyl chloride to the reaction mixture. This would bypass the need to isolate and purify the intermediate hydrazide. The utility of one-pot strategies has been demonstrated in the synthesis of related heterocyclic compounds, such as 4-bromopyrazole derivatives, which can be formed from 1,3-diketones, arylhydrazines, and a bromine source in a single step. jmcs.org.mxresearchgate.netscielo.org.mx Similarly, 4,5-dibromo-3,6-diarylpyridazines have been synthesized in a one-pot procedure from 1,4-diarylbuta-1,3-diynes and hydrazine hydrate. niscair.res.in

The application of green chemistry principles to the synthesis of benzohydrazides and their derivatives aims to reduce waste and environmental impact. Key strategies include the use of environmentally benign solvents and energy-efficient reaction conditions. For example, the synthesis of various benzohydrazide (B10538) derivatives has been successfully carried out in aqueous-alcoholic solutions or methanol, which are less toxic than chlorinated solvents or DMF. nih.govbiointerfaceresearch.com The use of ultrasonication has been reported as a green method for preparing certain benzohydrazides, as it can accelerate reaction rates and reduce energy consumption. biointerfaceresearch.com Furthermore, solvent-free reaction conditions, often facilitated by solid catalysts like silica-supported sulfuric acid, represent a significant advancement in green synthesis, a technique proven effective for producing related nitrogen-containing heterocycles. jmcs.org.mxresearchgate.net

Reactivity and Derivatization of the Benzohydrazide Scaffold

The N,N'-diaroylhydrazine core of this compound is a stable and versatile scaffold. Its primary reactivity involves serving as a precursor for the synthesis of various five-membered heterocyclic compounds. bohrium.comresearchgate.net The presence of the two bromine atoms on the terminal phenyl rings also offers sites for further functionalization through cross-coupling reactions, although the focus here is on the reactivity of the central hydrazide moiety.

The two nitrogen atoms and their adjacent carbonyl groups are the epicenters of the scaffold's reactivity. While the N,N'-diacyl structure is relatively stable, the nitrogen centers readily participate in intramolecular cyclization reactions to form a variety of important heterocycles. These transformations represent the primary mode of functionalization for this class of compounds.

Common derivatization reactions include:

Synthesis of 1,3,4-Oxadiazoles: Dehydrative cyclization of N,N'-diaroylhydrazines using reagents like phosphorus oxychloride, thionyl chloride, or sulfuric acid leads to the formation of 2,5-diaryl-1,3,4-oxadiazoles. This reaction involves the elimination of a water molecule and the formation of a C-O-C bond within the five-membered ring. bohrium.comresearchgate.net

Synthesis of 1,3,4-Thiadiazoles: Reaction with sulfur-donating reagents, most notably Lawesson's reagent, converts the N,N'-diaroylhydrazine into a 2,5-diaryl-1,3,4-thiadiazole. This transformation involves the replacement of both carbonyl oxygen atoms with sulfur, followed by cyclization. bohrium.comresearchgate.net

Synthesis of 1,2,4-Triazoles: The scaffold can also be a precursor to 1,2,4-triazoles, typically by reacting with amines under specific conditions that facilitate cyclization and incorporation of a third nitrogen atom into the ring. bohrium.com

Table 2: Common Derivatization Reactions of the Benzohydrazide Scaffold

Product Heterocycle Typical Reagent(s) Transformation Description
1,3,4-Oxadiazole Phosphorus Oxychloride (POCl₃) Intramolecular cyclization via dehydration
1,3,4-Thiadiazole Lawesson's Reagent Thionation of carbonyls followed by cyclization

Note: This table contains interactive data.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Bromobenzohydrazide
4-Bromobenzoyl chloride
Triethylamine
N,N-Dimethylformamide
Hydrazine hydrate
1,3,4-Oxadiazole
1,3,4-Thiadiazole
1,2,4-Triazole
Phosphorus oxychloride

Aromatic Ring Substitutions and Modifications

The chemical reactivity of the aromatic rings in this compound is significantly influenced by the nature of the existing substituents: the bromine atoms and the acylhydrazide bridge. In the context of electrophilic aromatic substitution (EAS), which includes reactions like nitration, halogenation, and sulfonation, both the bromo group and the carbonyl component of the hydrazide are considered deactivating groups. uci.eduyoutube.com This deactivation implies that the benzene (B151609) rings are less reactive towards incoming electrophiles compared to unsubstituted benzene. libretexts.org

The directing effect of these substituents determines the position of any potential new substituent. The bromine atom, despite being deactivating through its inductive effect, is an ortho, para director due to its ability to donate lone-pair electrons through resonance. uci.edu Conversely, the carbonyl group within the N-acyl moiety is a strong deactivating group and a meta director, withdrawing electron density from the aromatic ring via both inductive and resonance effects. uci.eduyoutube.com

Given that both aromatic rings in this compound are substituted with these deactivating groups, forcing conditions would be required to achieve further substitution. Should a reaction proceed, the position of the incoming electrophile would be directed by the existing bromo substituent to the positions ortho to it. However, the strong deactivating nature of the entire molecular structure makes such modifications challenging.

Functional GroupEffect on ReactivityDirecting Effect
Bromo (-Br)DeactivatingOrtho, Para
Acyl (-C=O)RDeactivatingMeta

Formation of Heterocyclic Derivatives

N,N'-Diacylhydrazines, such as this compound, are valuable and versatile precursors in the synthesis of a variety of five-membered heterocyclic compounds. bohrium.comresearchgate.net The core N-N bond and adjacent carbonyl groups provide a reactive scaffold that can be readily cyclized to form stable aromatic heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. bohrium.comresearchgate.net These transformations typically proceed through cyclization-condensation reactions.

Formation of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

The most direct heterocyclic conversion of N,N'-diaroylhydrazines is their transformation into 1,3,4-oxadiazoles. This is typically achieved through a cyclodehydration reaction, where the two carbonyl oxygens and the two hydrazide protons are eliminated as water molecules. The reaction is commonly promoted by strong dehydrating agents such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid. The process involves the intramolecular cyclization of the diacylhydrazine to form the stable, aromatic oxadiazole ring. youtube.com

ReactantKey Reagent/ConditionProduct
This compoundDehydrating Agent (e.g., POCl₃, H₂SO₄)2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

Formation of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole

Analogous to oxadiazole synthesis, 1,3,4-thiadiazoles can be prepared from N,N'-diacylhydrazines by employing a sulfurizing agent. researchgate.net Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are used to replace the carbonyl oxygen atoms with sulfur. The resulting dithio-intermediate undergoes subsequent intramolecular cyclization and dehydration to yield the 2,5-diaryl-1,3,4-thiadiazole. This method provides a robust pathway to sulfur-containing heterocycles from diacylhydrazine precursors. researchgate.net

ReactantKey Reagent/ConditionProduct
This compoundSulfurizing Agent (e.g., Lawesson's Reagent, P₄S₁₀)2,5-bis(4-bromophenyl)-1,3,4-thiadiazole

Formation of 4-amino-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

The synthesis of 1,2,4-triazoles from N,N'-diacylhydrazines involves reaction with a nitrogen source, typically ammonia (B1221849) or primary amines, in the presence of a catalyst. bohrium.comresearchgate.net For instance, heating this compound with hydrazine hydrate can lead to the formation of the corresponding 4-amino-1,2,4-triazole (B31798) derivative. The reaction involves the initial formation of a bis-hydrazone intermediate, which then undergoes intramolecular cyclization and elimination of water to form the stable triazole ring.

ReactantKey Reagent/ConditionProduct
This compoundHydrazine hydrate (N₂H₄·H₂O), Heat4-amino-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

Advanced Structural Characterization and Spectroscopic Investigations

Single Crystal X-ray Diffraction Analysis of 4-bromo-N-(4-bromobenzoyl)benzohydrazide

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This powerful technique would provide invaluable insights into the molecule's solid-state architecture.

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. Key to this understanding is the identification and characterization of intermolecular forces, such as hydrogen bonds (likely involving the N-H and C=O groups), halogen bonds (involving the bromine atoms), and π-π stacking interactions between the aromatic rings. These non-covalent interactions govern the stability and physical properties of the crystalline material. A hypothetical data table for such an analysis would include parameters like unit cell dimensions, space group, and details of hydrogen bond geometries.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₀Br₂N₂O₂
Formula Weight 398.05 g/mol
Crystal System Undetermined
Space Group Undetermined
a (Å) Undetermined
b (Å) Undetermined
c (Å) Undetermined
α (°) Undetermined
β (°) Undetermined
γ (°) Undetermined
Volume (ų) Undetermined
Z Undetermined

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment, which is not currently available for this specific compound.

Within the crystal structure, the specific conformation of the molecule would be determined. This includes the dihedral angles between the two bromobenzoyl groups and the central hydrazide linker. The planarity of the benzoyl and hydrazide moieties, as well as any twisting or folding of the molecule, would be quantified. This information is critical for understanding the molecule's shape and how it influences its interactions with its environment.

Solution-State Spectroscopic Characterization

To complement the solid-state data, a variety of spectroscopic techniques would be employed to understand the behavior of this compound in solution.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity. The aromatic protons on the two bromo-substituted rings would likely appear as a set of doublets, while the N-H protons of the hydrazide group would present as a distinct singlet. The integration of these signals would confirm the number of protons of each type.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a separate signal. The carbonyl carbons of the benzoyl groups would be expected to resonate at a characteristic downfield shift. The signals for the aromatic carbons would also be identifiable, with the carbon atoms bonded to bromine showing a characteristic shift.

Table 2: Predicted Spectroscopic Data for this compound

Technique Key Expected Features
¹H NMR Aromatic protons (doublets), N-H protons (singlet)
¹³C NMR Carbonyl carbons, Aromatic carbons (including C-Br)
IR (cm⁻¹) N-H stretching, C=O stretching, Aromatic C-H stretching, C-Br stretching
*Raman (cm⁻¹) ** Symmetric vibrational modes, complementary to IR

| UV-Vis (nm) | π-π transitions of the aromatic systems |

Note: This table is predictive in nature, as experimentally obtained spectra for the title compound are not available in the public domain.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide groups, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be prominent, likely around 1650 cm⁻¹. Vibrations associated with the aromatic rings and the C-Br bonds would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like C=O, would provide complementary information to the IR spectrum. This would aid in a more complete assignment of the vibrational modes of the molecule.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to π-π* transitions within the two bromobenzoyl aromatic systems. The position and intensity of these absorption maxima would be sensitive to the conjugation within the molecule and the solvent used for the measurement.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing vital information about their molecular weight and fragmentation patterns. For this compound, mass spectrometric analysis serves to confirm its molecular identity and provides insights into its structural stability and composition.

While a publicly available mass spectrum for this compound is not readily found in the surveyed literature, its chemical identity has been confirmed with the assigned CAS number 69673-99-0 and the molecular formula C₁₄H₁₀Br₂N₂O₂. chemicalbook.com Based on this formula, the theoretical molecular weight and the characteristic isotopic pattern, dictated by the two bromine atoms, can be precisely calculated. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) is expected to generate a distinctive isotopic cluster for the molecular ion peak (M⁺), with relative intensities of approximately 1:2:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively. This pattern is a hallmark of dibrominated compounds and a key feature to look for during mass spectrometric analysis.

In the absence of an experimental spectrum, the fragmentation pattern of this compound can be predicted based on the known fragmentation behavior of related N,N'-diacylhydrazines and other benzohydrazide (B10538) derivatives. researchgate.netraco.cat The most probable fragmentation pathways would involve the cleavage of the amide and the N-N bonds.

A primary fragmentation event is the cleavage of the N-N bond, which is often the weakest bond in the hydrazide backbone. This would lead to the formation of two 4-bromobenzoyl radicals or a 4-bromobenzoyl cation. The 4-bromobenzoyl cation (m/z 183/185) is a commonly observed fragment in the mass spectra of 4-bromobenzohydrazide (B182510) derivatives. aip.orgresearchgate.net

Another significant fragmentation pathway is the cleavage of the C-N amide bonds. This can lead to the formation of various fragment ions, including the 4-bromophenyl cation (m/z 155/157) through the loss of a neutral CO molecule from the 4-bromobenzoyl fragment.

Detailed Research Findings

Although specific experimental mass spectrometric data for this compound is not available in the reviewed literature, analysis of related structures provides a solid foundation for its characterization. For instance, studies on the mass spectrometry of various benzohydrazide derivatives consistently show characteristic cleavages at the acyl-hydrazine linkage. researchgate.net The electron ionization (EI) mass spectra of such compounds typically exhibit molecular ion peaks, albeit sometimes of low intensity, and a series of fragment ions resulting from the rupture of the C-N and N-N bonds. tsijournals.com

The following table summarizes the expected key ions and their theoretical m/z values for this compound, based on its structure and the fragmentation patterns of analogous compounds.

Interactive Data Table: Predicted Mass Spectrometric Fragments of this compound

Fragment Ion Proposed Structure Theoretical m/z Notes
[C₁₄H₁₀Br₂N₂O₂]⁺Molecular Ion397.91/399.91/401.91The characteristic 1:2:1 isotopic pattern due to two bromine atoms.
[C₇H₄BrO]⁺4-Bromobenzoyl cation182.95/184.95A major fragment resulting from N-N bond cleavage.
[C₆H₄Br]⁺4-Bromophenyl cation154.96/156.96Formed by the loss of CO from the 4-bromobenzoyl cation.

Computational Chemistry and Theoretical Modeling of 4 Bromo N 4 Bromobenzoyl Benzohydrazide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals and electrostatic potential surfaces, which are key to predicting reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For analogous benzohydrazide (B10538) derivatives, such as (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, DFT calculations have been performed. dokumen.pubscholaris.ca In such studies, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. For 4-bromo-N-(4-bromobenzoyl)benzohydrazide, one would expect the bromine atoms and carbonyl groups to significantly influence the electronic distribution and the resulting HOMO-LUMO gap.

Table 1: Illustrative HOMO-LUMO Data for an Analogous Benzohydrazide Derivative (Note: This data is for (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide and not this compound) dokumen.pubscholaris.ca

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
Energy Gap (ΔE)4.7

A detailed study on this compound would involve similar calculations to determine its specific electronic parameters.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate charge regions, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In a hypothetical MEP analysis of this compound, the electronegative oxygen atoms of the carbonyl groups would be expected to show a strong negative potential (red). The regions around the hydrogen atoms of the hydrazide linker would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atoms would also contribute to the electrostatic potential due to their electronegativity and size.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface of a molecule and identify its stable conformers.

For N,N'-dibenzoylhydrazine derivatives, the conformational landscape is largely determined by the rotation around the N-N and N-C bonds. The presence of two bulky 4-bromobenzoyl groups in this compound would introduce significant steric hindrance, likely leading to a limited number of stable, low-energy conformations. An MD simulation would track the atomic movements over time, providing insights into the dynamic behavior and flexibility of the molecule in different environments.

Reaction Mechanism Studies of Derivatives and Analogues

Computational studies can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. While no specific reaction mechanism studies for this compound have been found, research on the reaction of N,N'-dibenzoylhydrazine with reagents like phosphorus pentachloride (PCl₅) to form 1,3,4-oxadiazoles has been reported. researchgate.net A computational investigation of such a reaction involving the title compound would involve mapping the reaction pathway, calculating activation energies, and explaining the regioselectivity and stereoselectivity of the transformation.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and materials science.

While no specific QSAR studies on this compound were identified, research on diacylhydrazine derivatives as insecticides is prevalent. researchgate.netresearchgate.net In these studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related compounds and correlated with their insecticidal potency. A hypothetical QSAR study on a series of N,N'-dibenzoylhydrazine derivatives, including the title compound, would aim to build a predictive model for a specific biological activity, guiding the design of new, more potent analogues.

Mechanistic Investigations of Biological Activities in Preclinical Models

Molecular Targets and Interaction Mechanisms

While direct studies on 4-bromo-N-(4-bromobenzoyl)benzohydrazide are lacking, research on analogous structures provides insights into possible molecular interactions.

Enzyme Inhibition Studies (e.g., urease inhibition for related compounds)

There are no specific studies detailing the enzyme inhibition profile of this compound. However, the benzohydrazide (B10538) scaffold is a known feature in various enzyme inhibitors. For instance, certain hydrazone derivatives have demonstrated urease inhibitory activity. mdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by Helicobacter pylori. mdpi.comnih.gov

Furthermore, compounds incorporating a 4-bromobenzoyl moiety have been investigated for their inhibitory effects on other enzymes. For example, a series of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] fupress.netnih.govthiazin-2-yl)-N-arylacetamides were synthesized and showed potent α-glucosidase inhibition, an enzyme targeted in the management of type 2 diabetes. nih.gov The presence of the bromo substitution on the phenyl ring was noted to play a role in the inhibitory activity. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Benzohydrazide Derivatives

Compound Class Target Enzyme Observed Activity
Hydrazone Derivatives Urease Inhibitory potential against H. pylori urease mdpi.comnih.gov

Nucleic Acid Binding and Intercalation Mechanisms

Specific data on the interaction of this compound with nucleic acids is not available. The ability of a compound to bind and intercalate with DNA or RNA is highly dependent on its specific three-dimensional structure and electronic properties. nih.gov Generally, molecules that intercalate into DNA possess flat aromatic ring systems. nih.gov While this compound contains aromatic rings, dedicated studies are required to determine if it can interact with nucleic acids and by what mechanism.

Receptor Binding Affinity and Ligand Interactions

No studies were found that investigated the receptor binding affinity of this compound. Benzohydrazide derivatives are known to act as bioisosteres for other functional groups and can participate in hydrogen-bonding interactions with biological receptors. fupress.net The specific nature of these interactions would depend on the target receptor's binding site architecture.

Cellular Pathway Modulation

Information regarding the influence of this compound on cellular pathways is not present in the reviewed literature. The following sections are based on the activities of the broader hydrazone class of compounds.

Cell Cycle Arrest Mechanisms

There is no available data on the ability of this compound to induce cell cycle arrest.

Apoptosis Induction Pathways

No specific studies have been published detailing the pro-apoptotic activity of this compound.

Impact on Cellular Signaling Cascades

Direct studies on the impact of this compound on cellular signaling cascades are not available in the current scientific literature. However, the broader class of diacylhydrazines and related hydrazone compounds, to which this compound belongs, has been investigated for its effects on various signaling pathways, primarily in the context of their insecticidal and potential anticancer activities.

In insects, the primary molecular target of many diacylhydrazine insecticides is the ecdysone (B1671078) receptor, a nuclear hormone receptor that plays a crucial role in molting and development. nih.gov Binding of diacylhydrazines to this receptor mimics the natural hormone 20-hydroxyecdysone, leading to a premature and lethal molting process. This interaction triggers a cascade of gene expression changes that are essential for insect metamorphosis.

In mammalian cells, the effects on signaling cascades are less defined. However, some related compounds have been shown to influence pathways critical to cell survival and proliferation. For instance, diacylglycerol kinases (DGKs) are enzymes that regulate the levels of the second messenger diacylglycerol (DAG), which is involved in numerous signaling pathways, including those mediated by protein kinase C (PKC) and Ras. mdpi.comnih.gov While no direct link to this compound has been established, the modulation of such fundamental signaling molecules by structurally related compounds suggests a potential area for future investigation.

Furthermore, studies on other structurally similar compounds have indicated potential interactions with pathways related to inflammation and apoptosis. For example, certain hydrazone derivatives have been shown to induce apoptosis in cancer cells, a process tightly regulated by complex signaling networks involving caspases and other pro- and anti-apoptotic proteins. nih.gov Some hydrazones are also believed to exert their effects by inducing oxidative stress, leading to an increase in reactive oxygen species (ROS) which can, in turn, affect multiple signaling pathways and lead to cellular damage and death. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While specific structure-activity relationship (SAR) studies for this compound are not documented, research on related diacylhydrazine and benzohydrazide derivatives provides valuable insights into the features that govern their biological activity.

The presence and position of substituents on the aromatic rings are critical determinants of activity. In a series of diacylhydrazine derivatives developed as insecticides, the nature of the substituent on the phenyl ring was found to significantly influence their efficacy. nih.govresearchgate.net For example, the presence of a 4-fluoro substituent on the phenyl ring had a positive influence on insecticidal activity, whereas the introduction of heterocyclic rings like pyridine (B92270) or pyrazole (B372694) tended to decrease activity. nih.govresearchgate.net This suggests that the electronic and steric properties of the substituents on the benzoyl moieties of this compound likely play a significant role in its potential biological interactions.

The bromine atoms in this compound are expected to significantly influence its properties. The replacement of a chlorine atom with a more lipophilic bromine atom has been explored as a strategy to enhance the antimicrobial effect of related compounds. mdpi.com In studies of 4-(4-bromophenyl)thiosemicarbazide, the increased antibacterial activity compared to its chlorine analog was attributed to an increase in electron density on the hydrazinic end of the molecule. nih.gov

SAR studies on a series of aromatic acylhydrazones as antifungal agents revealed that the substitution pattern on the phenyl rings is crucial for activity and selectivity. nih.gov For instance, replacing a 4-bromophenyl group with a 4-cyano-phenyl group was well-tolerated and maintained antifungal activity. nih.gov This highlights the nuanced effects of different electron-withdrawing groups at the para position of the phenyl ring.

The hydrazide-hydrazone backbone is another key feature for biological activity, often engaging in hydrogen-bonding interactions with biological targets. fupress.netmdpi.com The conformation of the molecule, including the dihedral angles between the aromatic rings, is also a critical factor. nih.gov

In Vitro Efficacy in Cell-Based Assays

There is a lack of specific in vitro efficacy data for this compound in the scientific literature. The following sections discuss the known mechanisms of related compounds, which may provide a framework for understanding the potential activities of the title compound.

Antitumor Activity Mechanisms

While there are no direct studies on the antitumor activity of this compound, the broader class of hydrazones has been a subject of interest in anticancer research. The proposed mechanisms are often multifactorial.

Some hydrazide derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain N,N,N'-triacylhydrazines have demonstrated cytotoxicity against the HT-29 human colon cancer cell line, leading to cell cycle arrest in the G1 phase and inducing apoptosis. nih.gov The induction of apoptosis is a key mechanism for many chemotherapeutic agents.

Another potential mechanism is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. While not directly studied for the title compound, related structures have been investigated for their inhibitory effects on various enzymes.

The table below summarizes the in vitro antitumor activity of some related hydrazone compounds against various cancer cell lines.

Compound ClassCell LineObserved EffectReference
N,N,N'-triacylhydrazinesHT-29 (colon cancer)Cytotoxicity, G1 phase arrest, apoptosis nih.gov
Hydrazone derivativesVarious cancer cell linesPotential pharmacological and antitumor properties nih.gov

Antibacterial Action Mechanisms

Specific data on the antibacterial action of this compound is not available. However, the hydrazide and hydrazone scaffolds are present in many compounds with known antibacterial properties.

One of the well-established mechanisms for some hydrazide-containing compounds is the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. Isoniazid, a key anti-tuberculosis drug, is a pro-drug that is activated by a mycobacterial catalase-peroxidase enzyme (KatG), and its active form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Other proposed mechanisms for related compounds include the inhibition of bacterial enzymes or interference with bacterial DNA. For instance, some 4-aminoquinoline-hydrazone hybrids have shown promising antibacterial activity, with the most potent compounds exhibiting bactericidal properties and synergistic effects with existing antibiotics like ciprofloxacin. nih.gov Molecular docking studies of these hybrids suggest potential interactions with proteins involved in biofilm formation. nih.gov

The antibacterial activity of a related compound, 4-(4-bromophenyl)thiosemicarbazide, has been documented, with its efficacy being greater than its chlorine-containing counterpart. nih.gov

Below is a table summarizing the antibacterial activity of related compound classes.

Compound ClassBacterial Strain(s)Proposed Mechanism of ActionReference
Isoniazid (a hydrazide)Mycobacterium tuberculosisInhibition of mycolic acid synthesis nih.gov
4-Aminoquinoline-hydrazonesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosaBactericidal, potential inhibition of biofilm formation nih.gov
4-(4-bromophenyl)thiosemicarbazideEscherichia coliIncreased electron density on the hydrazinic end nih.gov

Antifungal Action Mechanisms

There are no specific studies on the antifungal action mechanisms of this compound. However, acylhydrazone derivatives have been explored as potential antifungal agents.

One of the primary mechanisms of action for some antifungal acylhydrazones is the inhibition of fungal sphingolipid synthesis. nih.gov Sphingolipids are essential components of fungal cell membranes, and their disruption can lead to fungal cell death.

Another proposed mechanism for some antifungal compounds containing a hydrazine (B178648) moiety is the induction of oxidative stress. For example, (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to increase the levels of reactive oxygen species (ROS) in Candida albicans, leading to DNA damage and subsequent cell death. frontiersin.org

The table below presents the antifungal activity of some related acylhydrazone compounds.

Compound ClassFungal Strain(s)Proposed Mechanism of ActionReference
Aromatic AcylhydrazonesVarious fungal strainsInhibition of sphingolipid synthesis nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazineCandida albicansInduction of oxidative damage via ROS frontiersin.org
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyGibberella zeae, Pellicularia sasakii, Phytophthora infestansNot specified frontiersin.org

Coordination Chemistry and Metal Complexes of 4 Bromo N 4 Bromobenzoyl Benzohydrazide

Ligand Properties of the Benzohydrazide (B10538) Scaffold

The 4-bromo-N-(4-bromobenzoyl)benzohydrazide molecule possesses multiple potential donor atoms, rendering it a versatile ligand in coordination chemistry. The core structure, a benzohydrazide, is known to exhibit keto-enol tautomerism. In its keto form, the ligand can coordinate to metal ions in a neutral fashion, typically through the carbonyl oxygen and the amino nitrogen atoms.

In the presence of a base or upon complexation, the ligand can deprotonate and exist in its enol form. This enolic form offers a different coordination mode, where the metal ion is bonded to the enolic oxygen and the azomethine nitrogen atom. This versatility allows the benzohydrazide scaffold to act as a bidentate or even a polydentate ligand, bridging multiple metal centers and forming polynuclear complexes. The presence of the bromo-substituted phenyl rings can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Studies on analogous benzohydrazide derivatives, such as (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, have demonstrated that the ligand typically coordinates to metal ions as a bidentate chelating agent through the carbonyl oxygen and the azomethine nitrogen atoms. repec.org

Synthesis and Characterization of Metal Chelates

The synthesis of this compound itself has been reported. chemicalbook.com The preparation of its metal complexes would likely follow established procedures for similar benzohydrazide ligands. Typically, this involves the reaction of a hot ethanolic or methanolic solution of the ligand with a corresponding metal salt in a suitable molar ratio. The resulting metal chelate often precipitates from the solution upon cooling or after adjusting the pH.

For instance, the synthesis of metal complexes with the related ligand (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide involved dissolving the ligand in ethanol (B145695) and adding an aqueous solution of the metal chloride (Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), or Hg(II)). repec.orgresearchgate.net The mixture is then typically refluxed for a period, after which the solid complex is filtered, washed, and dried.

The characterization of these potential metal complexes would involve a suite of analytical techniques to confirm their composition and structure. These include:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in a suitable solvent.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the oxidation state of the central metal ion.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Spectroscopic and Structural Analysis of Complexes

Spectroscopic and structural analysis are crucial for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the donor sites of the ligand involved in coordination. For this compound complexes, one would expect to observe the following changes in the IR spectrum compared to the free ligand:

A shift in the ν(C=O) (carbonyl) stretching frequency to a lower wavenumber, indicating coordination through the carbonyl oxygen.

A shift in the ν(N-H) stretching frequency.

The appearance of new bands at lower frequencies corresponding to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds.

In studies of related benzohydrazide complexes, a shift in the ν(C=O) and ν(C=N) bands confirmed the bidentate nature of the ligand, coordinating through the carbonyl oxygen and azomethine nitrogen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites would be expected to change upon complexation. For instance, the NH proton signal would likely be shifted or disappear upon deprotonation and coordination.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes can provide information about the geometry of the metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal center. Charge transfer bands may also be observed.

TechniqueExpected Observations for Metal Complexes of this compoundInformation Gained
Infrared (IR) Spectroscopy Shift of ν(C=O) to lower frequency; Appearance of ν(M-O) and ν(M-N) bands.Identification of coordination sites (carbonyl oxygen and imine nitrogen).
¹H and ¹³C NMR Spectroscopy Shift or disappearance of NH proton signal; Shifts in aromatic and other proton/carbon signals.Confirmation of coordination and structural information for diamagnetic complexes.
Electronic (UV-Vis) Spectroscopy Appearance of d-d transition bands and charge transfer bands.Determination of the coordination geometry of the metal ion.
X-ray Crystallography Provides precise bond lengths, bond angles, and overall 3D structure.Definitive determination of the molecular structure and coordination geometry.

Catalytic Applications of Metal Complexes

While no catalytic applications have been reported specifically for metal complexes of this compound, metal complexes of similar benzohydrazide and Schiff base ligands have shown promise in various catalytic transformations. The versatile coordination modes and the ability to stabilize different metal oxidation states make these types of complexes interesting candidates for catalysis.

Potential areas of application could include:

Oxidation Reactions: As catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Reduction Reactions: In catalytic reductions of various functional groups.

Coupling Reactions: As catalysts in C-C coupling reactions, such as Suzuki or Heck reactions.

Polymerization Reactions: As initiators or catalysts in polymerization processes. echemi.com

Further research is required to synthesize and test the catalytic activity of metal complexes derived from this compound to explore their potential in these and other catalytic applications.

Solid State Chemistry and Materials Science Applications

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit distinct physical and chemical properties. For diacylhydrazines, the conformational flexibility around the N-N and N-C bonds can lead to various packing arrangements in the solid state. High-level ab initio calculations on related diacylhydrazines have shown that nonplanar structures are often the global minimum in the gas phase, though planar conformations can be stabilized in the crystalline state through intermolecular interactions like hydrogen bonding. acs.org

While specific polymorphic studies on 4-bromo-N-(4-bromobenzoyl)benzohydrazide are not extensively reported in publicly accessible literature, the synthesis of this compound has been described, suggesting the existence of at least one crystalline form. The synthesis from 4-bromobenzoyl chloride and 4-bromobenzohydrazide (B182510) has been reported to yield the product in high purity. The crystallization process, typically from a suitable solvent, is crucial in determining the resulting polymorphic form. Factors such as solvent choice, temperature, and cooling rate can influence the nucleation and growth of different crystal structures.

The study of polymorphism in related bis-hydrazone compounds has revealed both packing and conformational polymorphism. nih.govsigmaaldrich.com In packing polymorphism, the molecular conformation is similar across different forms, but the packing arrangement differs. In conformational polymorphism, the molecules themselves adopt different conformations in the various crystal lattices. sigmaaldrich.com Given the potential for different torsion angles in the this compound backbone, it is a strong candidate for exhibiting polymorphism.

Detailed crystallographic data, which would be essential for a thorough polymorphic screen, would typically be presented as in the table below. Such data would be obtained from single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for a Hypothetical Polymorph of this compound (Note: This table is illustrative as specific crystallographic data for this compound is not widely available in the literature.)

ParameterValue (Illustrative)
Chemical FormulaC₁₄H₁₀Br₂N₂O₂
Formula Weight398.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)22.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1345
Z4
Density (calculated) (g/cm³)1.965

Further research involving techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solid-state NMR would be necessary to fully characterize the polymorphic landscape of this compound.

Co-crystallization Strategies

Co-crystallization has emerged as a powerful technique to modify the physicochemical properties of solid materials, including solubility, stability, and melting point. nih.gov This strategy involves combining a target molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid held together by non-covalent interactions, primarily hydrogen bonding.

The this compound molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), making it an excellent candidate for forming co-crystals. Potential co-formers could be selected based on their complementary hydrogen bonding capabilities. For instance, carboxylic acids, amides, and other molecules with accessible hydrogen bond donors and acceptors could be screened for their ability to form co-crystals with this diacylhydrazine.

The design of co-crystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, potential synthons could include the amide-amide homosynthon or hetero-synthons with other functional groups. The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding (both neat and liquid-assisted), and sonocrystallization. nih.gov

While specific co-crystals of this compound have not been reported, studies on related hydrazone and benzohydrazide (B10538) compounds demonstrate the feasibility of this approach. For example, the co-crystallization of N′-benzylidenepyridine-4-carbohydrazide with benzoic acid has been successfully achieved. nih.gov

Table 2: Potential Co-formers for this compound (Note: This table is illustrative and based on common co-crystallization strategies.)

Co-former ClassExample Co-formerPotential Supramolecular Synthon
Carboxylic AcidsBenzoic AcidAmide-Carboxylic Acid Heterosynthon (N-H···O=C, C=O···H-O)
AmidesIsonicotinamideAmide-Amide Heterosynthon (N-H···N, C=O···H-N)
PhenolsHydroquinoneAmide-Phenol Heterosynthon (N-H···O, C=O···H-O)
Other DiacylhydrazinesAdipic DihydrazideAmide-Amide Homosynthon (N-H···O=C)

The successful formation of co-crystals would be confirmed by techniques such as PXRD, DSC, and single-crystal X-ray diffraction.

Inclusion Compounds and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule. This can lead to the stabilization of reactive species, modification of guest properties, and the formation of novel materials. While this compound is more likely to act as a building block for a host framework rather than a host itself, its rigid and directional bonding capabilities could be exploited to construct porous crystalline materials.

Through self-assembly, diacylhydrazine molecules can form extended networks with well-defined cavities or channels. These voids could then potentially accommodate guest molecules, forming inclusion compounds. The choice of guest would depend on the size, shape, and chemical nature of the cavities in the host lattice. The bromine atoms on the phenyl rings could also participate in halogen bonding interactions, further directing the assembly of the host framework and influencing guest binding.

The formation of such inclusion compounds is a testament to the versatility of supramolecular chemistry in creating complex, functional architectures from relatively simple molecular components. The characterization of these host-guest systems would involve single-crystal X-ray diffraction to visualize the guest within the host framework, along with thermogravimetric analysis (TGA) to determine the thermal stability and guest content.

Integration into Functional Materials (e.g., organic semiconductors)

The development of organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic material, which influence charge transport properties.

Diacylhydrazine derivatives are being explored for their potential in materials science. The presence of aromatic rings and a conjugated system in this compound suggests that it could possess interesting electronic properties. The introduction of bromine atoms can influence the molecular orbital energy levels (HOMO and LUMO) and promote intermolecular interactions through halogen bonding, which can be beneficial for charge transport.

For a molecule to function as an organic semiconductor, efficient intermolecular electronic coupling is required, which is facilitated by close packing and significant orbital overlap between adjacent molecules in the crystal lattice. The planarity of the molecule and the formation of extended hydrogen-bonded or halogen-bonded networks can play a crucial role in achieving this.

While the direct application of this compound as an organic semiconductor has not been demonstrated, the broader class of aromatic hydrazones and related compounds has shown promise. Further investigation into the thin-film deposition, charge carrier mobility, and optical properties of this compound would be necessary to assess its potential in this area.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The conventional synthesis of N,N'-diacylhydrazines often involves the reaction of hydrazides with acyl chlorides or anhydrides. nih.gov While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 4-bromo-N-(4-bromobenzoyl)benzohydrazide and its analogs.

One promising avenue is the exploration of green synthetic methods . For instance, the use of L-proline as an organocatalyst in solvent-free mechanical grinding has been successfully employed for the synthesis of other hydrazide derivatives, offering high yields, short reaction times, and reduced environmental impact. mdpi.com Similar catalyst systems could be adapted for the synthesis of N,N'-diacylhydrazines. Another approach involves the oxidative coupling of hydrazides. For example, a simple and efficient oxidation of hydrazides to N,N'-diacylhydrazines has been achieved using Oxone® in an aqueous medium. mdpi.com The development of aerobic copper-catalyzed multi-component reactions also presents a novel strategy for the synthesis of N',N'-diaryl acylhydrazines. researchgate.net

Furthermore, the synthesis of novel benzohydrazide (B10538) derivatives can be achieved through condensation reactions under mild conditions using water as a solvent, which offers a higher yield and is environmentally benign. These innovative synthetic approaches could provide more direct and atom-economical routes to this compound.

Advanced Computational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with enhanced biological activity and desired physicochemical properties. nih.govnih.govfrontiersin.orgstonybrook.edu

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of benzohydrazide derivatives with their biological activities, such as antimicrobial or anticancer effects. nih.govunair.ac.idnih.gov These models can then be used to predict the activity of newly designed analogs, prioritizing the most promising candidates for synthesis and experimental testing. For example, QSAR studies on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides indicated that electronic and topological parameters were key descriptors for their antimicrobial activity. nih.gov

Elucidation of Undiscovered Mechanistic Pathways

The biological activities of benzohydrazides are diverse, and their mechanisms of action are not always fully understood. thepharmajournal.comnih.govnih.gov Future research should aim to uncover the detailed molecular mechanisms by which this compound and its derivatives exert their effects.

Many hydrazone derivatives, which can be formed from benzohydrazides, are known to exhibit their biological effects by interacting with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Investigating how the symmetrical N,N'-diacylhydrazine structure of this compound influences these interactions will be crucial.

Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound, helping to identify affected pathways and potential molecular targets. For example, understanding how these compounds affect the quorum-sensing related virulence factors in bacteria could reveal novel antimicrobial mechanisms. nih.gov Furthermore, exploring the potential for these compounds to act as substrate-selective enzyme inhibitors could open up new therapeutic avenues with reduced side effects. nih.gov

Exploration of New Biological Targets and Applications

The benzohydrazide scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govthepharmajournal.comnih.govnih.govmdpi.comsid.ir A key area of future research will be to explore the full therapeutic potential of this compound and its derivatives against a wider range of biological targets.

Given that various substituted benzohydrazides have shown potent antimicrobial activity against both bacterial and fungal pathogens, including drug-resistant strains, it is pertinent to screen this compound against a diverse panel of clinically relevant microbes. nih.govnih.govnih.govresearchgate.netmdpi.comnih.gov The presence of two bromophenyl moieties may enhance lipophilicity and cellular uptake, potentially leading to improved antimicrobial efficacy.

In the realm of oncology , numerous benzohydrazide and hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines. thepharmajournal.comnih.govmdpi.comtandfonline.com The potential of this compound as an inhibitor of key cancer-related targets, such as epidermal growth factor receptor (EGFR) kinase or focal adhesion kinase (FAK), should be systematically investigated. mdpi.comtandfonline.com

Furthermore, the structural similarity of the hydrazide moiety to known enzyme inhibitors suggests that this compound could be a candidate for inhibiting enzymes such as cholinesterases, which are relevant to neurodegenerative diseases, or viral enzymes, indicating potential antiviral applications. google.com

Integration into Multidisciplinary Research Platforms

To fully realize the translational potential of this compound, a multidisciplinary research approach is essential. This involves integrating expertise from synthetic chemistry, computational modeling, molecular and cellular biology, pharmacology, and materials science.

Chemical biology approaches, utilizing probes derived from this compound, can be employed to identify its cellular targets and elucidate its mechanism of action. The development of drug delivery systems , such as nanoformulations, could enhance the solubility, bioavailability, and targeted delivery of this compound, thereby improving its therapeutic index.

In materials science , the symmetrical and rigid structure of this compound makes it an interesting candidate for the development of novel polymers and coordination complexes. The N,N'-diacylhydrazine backbone can participate in hydrogen bonding, leading to the formation of supramolecular structures with unique properties.

By fostering collaboration across these diverse fields, the scientific community can accelerate the journey of this compound from a laboratory chemical to a valuable tool in medicine or technology.

Q & A

Q. How can researchers address contradictions in reported biological activities of structurally similar benzohydrazides?

  • Methodological Answer : Conduct meta-analyses comparing assay conditions (e.g., bacterial strain variability, compound solubility). For inconsistent IC₅₀ values (e.g., 1.2–4.6 μM in anticancer studies), validate via standardized protocols (e.g., NCI-60 cell line panel) and dose-response curves. Structural analogs with ortho-bromo substitutions often enhance activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.